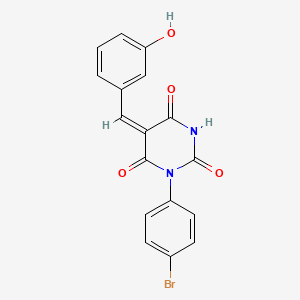
1-(4-bromophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BHP, is a pyrimidine derivative that has gained considerable attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively for its various biochemical and physiological effects, and its mechanism of action has been elucidated through numerous scientific studies.
作用機序
The mechanism of action of BHP involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. BHP has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, BHP has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BHP has been shown to possess various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, BHP has been shown to inhibit the migration and invasion of cancer cells. BHP has also been shown to possess anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, BHP has been shown to possess antioxidant properties.
実験室実験の利点と制限
The advantages of using BHP in lab experiments include its potent antitumor and anti-inflammatory properties, as well as its potential antiviral activity. Additionally, BHP is relatively easy to synthesize and purify. However, the limitations of using BHP in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of BHP. One potential direction is the development of BHP analogs with improved solubility and potency. Additionally, the potential antiviral activity of BHP against other viruses should be further investigated. Furthermore, the use of BHP in combination with other anticancer agents should be explored to determine if it can enhance their efficacy. Finally, the potential use of BHP as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be investigated.
Conclusion:
In conclusion, BHP is a pyrimidine derivative that has gained considerable attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively for its various biochemical and physiological effects, and its mechanism of action has been elucidated through numerous scientific studies. While there are limitations to using BHP in lab experiments, its potential therapeutic applications make it a promising compound for further investigation.
合成法
The synthesis of BHP involves the reaction of 4-bromobenzaldehyde with 3-hydroxybenzaldehyde in the presence of pyrimidine-2,4,6-trione. The reaction is carried out in ethanol at room temperature, and the resulting product is purified through recrystallization. The yield of the synthesis is typically around 70%.
科学的研究の応用
BHP has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BHP has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, BHP has been studied for its potential antiviral activity against HIV and hepatitis C virus.
特性
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(3-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-4-6-12(7-5-11)20-16(23)14(15(22)19-17(20)24)9-10-2-1-3-13(21)8-10/h1-9,21H,(H,19,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZOJZOXQKIJOU-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(4-bromophenyl)-5-(3-hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-methylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)

![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)
![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B5181555.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5181567.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)